Bis(4-methoxybenzoyl)diethylgermanium

Description

Properties

CAS No. |

1207515-90-9 |

|---|---|

Molecular Formula |

C20H24GeO4 |

Molecular Weight |

401.0 g/mol |

IUPAC Name |

[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3 |

InChI Key |

KIMKGBGMXUPKJT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-methoxybenzoyl)diethylgermanium (CAS Number: 1207515-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxybenzoyl)diethylgermanium, also known by its trade name Ivocerin®, is a germanium-based photoinitiator used primarily in the dental industry.[1][2][3] As a Norrish Type I photoinitiator, it undergoes a homolytic cleavage upon exposure to visible light, generating free radicals that initiate polymerization.[4][5] This property makes it a highly efficient component in light-cured dental composites and luting cements.[1][4] Notably, materials formulated with Ivocerin demonstrate a significantly higher degree of monomer-to-polymer conversion compared to traditional camphorquinone-based systems.[1][4]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 1207515-90-9 | [6][7][8] |

| Molecular Formula | C20H24GeO4 | [6][7][8] |

| Molecular Weight | 401.0 g/mol | [6] |

| Melting Point | 47-50 °C | [7] |

| Appearance | Not specified in search results | |

| Solubility | Reported to have low water solubility | [9] |

Spectral Data

While specific spectral data such as detailed peak lists for NMR, IR, and mass spectrometry were not available in the public search results, it is standard practice to characterize such compounds using these techniques. Researchers working with this compound would typically perform the following analyses for structural verification and quality control.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would show characteristic signals for the aromatic protons of the methoxybenzoyl groups, the methylene (B1212753) and methyl protons of the diethyl groups, and the protons of the methoxy (B1213986) groups.

-

¹³C NMR: Would reveal the carbon skeleton, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the diethylgermanium moiety.

3.2. Infrared (IR) Spectroscopy An IR spectrum would be expected to show characteristic absorption bands for:

-

C=O (carbonyl) stretching of the benzoyl groups.

-

C-O-C (ether) stretching of the methoxy groups.

-

Aromatic C-H and C=C stretching.

-

Aliphatic C-H stretching of the ethyl groups.

3.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass would be expected to correspond to the molecular formula C20H24GeO4.

Mechanism of Action: Photopolymerization

This compound functions as a photoinitiator through a Norrish Type I cleavage mechanism. Upon absorption of light in the visible spectrum (absorption range of 370 to 460 nm), the molecule undergoes homolytic cleavage to generate two types of free radicals: a germyl (B1233479) radical and two benzoyl radicals.[3][4][5] These highly reactive species then initiate the polymerization of monomers, such as those used in dental resin composites, leading to the formation of a cross-linked polymer network.[2][4]

Caption: Photopolymerization process initiated by Ivocerin.

Experimental Protocols

5.1. Synthesis of this compound

The commercial synthesis is noted to be a complex process involving a Corey-Seebach reaction. A more efficient, alternative synthesis has been reported but specific details were not found in the search results. A general approach for the synthesis of similar organogermanium compounds might involve the reaction of a germanium halide with an appropriate organometallic reagent.

5.2. Formulation of an Experimental Dental Composite

This protocol is a generalized procedure for preparing a light-cured dental composite.

Caption: Workflow for dental composite formulation.

5.3. Measurement of Degree of Conversion by FTIR Spectroscopy

The degree of conversion from monomer to polymer can be quantified by monitoring the decrease in the concentration of vinyl groups.

-

Sample Preparation: An uncured sample of the dental composite is placed on the ATR crystal of an FTIR spectrometer.

-

Initial Spectrum: A spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An aromatic C=C peak at around 1608 cm⁻¹ is used as an internal standard.[4]

-

Curing: The sample is light-cured for a specified time using a dental curing lamp.

-

Final Spectrum: A spectrum of the cured material is recorded.

-

Calculation: The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)cured / (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)uncured] x 100

5.4. Cytotoxicity Assessment using XTT Assay

This is a general protocol for assessing the cytotoxicity of a material.

-

Cell Culture: Plate cells in a 96-well plate and incubate until they adhere.

-

Material Exposure: Expose the cells to extracts of the cured dental composite containing this compound for a specified period.

-

XTT Reagent Addition: Add the XTT reagent to the cells.

-

Incubation: Incubate the plate to allow metabolically active cells to reduce the XTT to a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader.

-

Data Analysis: Compare the absorbance of the treated cells to that of untreated control cells to determine the percentage of viable cells.

Applications

The primary application of this compound is as a photoinitiator in dental restorative materials.[1][2] Its high reactivity allows for a greater depth of cure, which is particularly beneficial for bulk-fill composites.[3][10] Dental cements containing Ivocerin have shown a degree of conversion of approximately 87%, a significant improvement over the 44% seen with camphorquinone-based systems.[1]

Safety Information

This compound is classified as harmful.[6]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound (Ivocerin®) is a highly efficient photoinitiator that offers significant advantages in the field of dental materials. Its mechanism of action allows for a high degree of polymerization, leading to improved mechanical properties of the final restorative products. While detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound. Further research into its synthesis, applications, and biological interactions is warranted to fully exploit its potential.

References

- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ivodent.hu [ivodent.hu]

- 3. mdpi.com [mdpi.com]

- 4. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oraljournal.com [oraljournal.com]

- 6. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. researchgate.net [researchgate.net]

- 10. cdn.vivarep.com [cdn.vivarep.com]

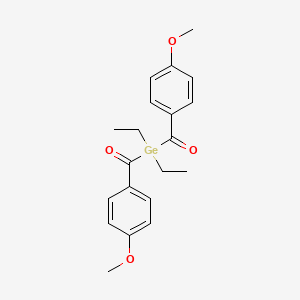

Bis(4-methoxybenzoyl)diethylgermanium molecular structure and formula

An In-depth Technical Guide to Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, a high-performance photoinitiator. The information is curated for professionals in research, chemical sciences, and the development of light-curable materials.

Molecular Identity and Structure

This compound, also known by its trade name Ivocerin®, is a germanium-based Norrish Type I photoinitiator.[1][2] It is distinguished by its high efficiency in initiating free-radical polymerization upon exposure to visible light.

Chemical Formula and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄GeO₄ | [1][3][4][5][6][7] |

| Molecular Weight | 401.02 g/mol | [3][5] |

| CAS Number | 1207515-90-9 | [1][3][4][6] |

| IUPAC Name | [diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone | [1] |

| Synonyms | Ivocerin, Diethylbis(4-methoxybenzoyl)germane | [3][5] |

| Melting Point | 47-50 °C | [3][5] |

Molecular Structure

The two-dimensional structure of the molecule is depicted below, illustrating the central germanium atom bonded to two ethyl groups and two 4-methoxybenzoyl groups.

Photochemical Properties and Mechanism

This compound is designed for high photoreactivity in the visible light spectrum. Its performance characteristics make it a superior alternative to conventional photoinitiator systems like those based on camphorquinone (B77051) (CQ).

Spectral and Performance Data

| Parameter | Value | Reference |

| Absorption Range | 370 - 460 nm | [8] |

| Absorption Maximum (λₘₐₓ) | ~418 nm | [8] |

| Molar Absorptivity (ε) | ~700 L mol⁻¹ cm⁻¹ | [9] |

| Quantum Yield (Φ) | 0.85 | [9] |

| Effective Cure Depth | up to 4 mm | [3][10] |

Mechanism of Action

Upon absorption of light, this compound undergoes a Norrish Type I cleavage of the bond between the germanium atom and a carbonyl group. This process generates two initial radical species, which then initiate the polymerization of monomers. A key advantage is its high quantum efficiency, meaning a large number of radicals are produced for the amount of light absorbed.[1] The compound's excellent bleaching properties result in less yellowing of the final cured material.[1]

The photopolymerization process is outlined in the diagram below.

Synthesis and Experimental Protocols

Synthesis Overview

The commercial synthesis of this compound is a complex, multi-step process. While detailed proprietary protocols are not publicly available, the literature suggests that it relies on a Corey-Seebach reaction. More recent academic efforts have focused on developing alternative, more efficient synthetic routes, such as those involving a multiple silyl (B83357) abstraction methodology to create related diacylgermanes.

Experimental Protocol: Photopolymerization Analysis

This section provides a representative protocol for evaluating the photopolymerization kinetics of a resin formulation containing this compound using Fourier-transform infrared (FTIR) spectroscopy to determine the degree of conversion (DC).

Objective: To measure the extent of polymerization of a monomer system initiated by this compound.

Materials:

-

This compound (e.g., 0.5 mol%)

-

Monomer blend (e.g., Bis-GMA/TEGDMA 70/30 wt%)

-

FTIR spectrometer with an attenuated total reflectance (ATR) accessory

-

Dental curing light (output > 1000 mW/cm², wavelength ~400-500 nm)

-

Molds for sample preparation (e.g., 1 mm depth)

Procedure:

-

Preparation of Formulation: Prepare the photoinitiator and monomer blend by dissolving this compound into the monomer mixture. Ensure homogeneity by stirring in the absence of light.

-

Uncured Spectrum Acquisition: Place a small amount of the uncured resin mixture onto the ATR crystal of the FTIR spectrometer. Record the infrared spectrum. The peak corresponding to the aliphatic C=C bond (at approximately 1638 cm⁻¹) is the primary analytical peak. An aromatic C=C peak (at approximately 1608 cm⁻¹) can be used as an internal standard.

-

Photocuring: Place the uncured resin into a mold of defined thickness. Light-cure the sample for a specified duration (e.g., 20-40 seconds) using the dental curing light, with the light tip held in direct contact with the sample.[4]

-

Cured Spectrum Acquisition: Immediately after curing, record the FTIR spectrum of the polymerized sample.

-

Calculation of Degree of Conversion (DC): The DC is calculated based on the change in the ratio of the aliphatic (1638 cm⁻¹) to the aromatic (1608 cm⁻¹) peak heights before and after curing, using the following formula:

DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100

Applications and Advantages

The primary application for this compound is in dental restorative materials, where its unique properties offer significant clinical advantages.

Dental Composites

Marketed as Ivocerin®, this photoinitiator is a key component in advanced dental composites such as Tetric EvoCeram Bulk Fill.[3][10] Its high efficiency allows for the placement and curing of composite in thicker layers (up to 4 mm), significantly reducing chair time compared to the standard 2 mm incremental technique.[3][10]

Advantages in Formulations

-

High Reactivity: Leads to faster and more efficient curing.[1]

-

Deep Curing: Enables bulk-fill applications in dentistry.[10]

-

Color Stability: Formulations can be made amine-free, which prevents the yellowing that can occur with traditional camphorquinone/amine systems.[1]

-

Broad Compatibility: It can be activated by all standard halogen and LED dental curing lights.[1]

-

Low Shrinkage Stress: When used in optimized formulations, it contributes to materials with low polymerization shrinkage stress.[8][10]

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. ivodent.hu [ivodent.hu]

- 2. researchgate.net [researchgate.net]

- 3. cdn.vivarep.com [cdn.vivarep.com]

- 4. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dentistrytoday.com [dentistrytoday.com]

Synthesis of Bis(4-methoxybenzoyl)diethylgermanium: A Technical Guide via the Dithiane Route

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-methoxybenzoyl)diethylgermanium, a photoinitiator also known as Ivocerin®, utilizing the dithiane-based Corey-Seebach reaction. This methodology, while noted for its complexity, remains a foundational approach for the preparation of diacylgermanes. This document outlines the synthetic strategy, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a key photoinitiator used in various applications, including dental composites. Its synthesis via the dithiane route is a classic example of umpolung chemistry, where the normal electrophilic character of a carbonyl carbon is inverted to a nucleophilic one. This is achieved through the formation of a 1,3-dithiane (B146892) intermediate, which can be deprotonated to form a nucleophilic acyl anion equivalent. This anion then reacts with an electrophile, in this case, diethylgermanium dichloride, to form the carbon-germanium bonds. Subsequent deprotection of the dithiane groups yields the target diacylgermane.

Synthetic Pathway

The overall synthetic pathway for this compound via the dithiane route can be summarized in three main stages:

-

Protection: Formation of the 2-(4-methoxyphenyl)-1,3-dithiane (B1607018) intermediate from p-anisaldehyde.

-

Coupling: Lithiation of the dithiane and subsequent reaction with diethylgermanium dichloride to form the bis(dithianyl)diethylgermane intermediate.

-

Deprotection: Oxidative hydrolysis of the dithiane protecting groups to yield the final product.

The logical relationship of this synthetic workflow is illustrated in the following diagram.

Caption: Overall Synthetic Workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

Step 1: Synthesis of 2-(4-methoxyphenyl)-1,3-dithiane

This step involves the protection of the aldehyde group of p-anisaldehyde as a cyclic thioacetal.

Reaction Scheme:

p-Anisaldehyde + 1,3-Propanedithiol → 2-(4-methoxyphenyl)-1,3-dithiane + H₂O

Procedure:

-

To a solution of p-anisaldehyde in a suitable solvent (e.g., dichloromethane), add an equimolar amount of 1,3-propanedithiol.

-

Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(4-methoxyphenyl)-1,3-dithiane.

Step 2: Synthesis of Bis(2-(4-methoxyphenyl)-1,3-dithian-2-yl)diethylgermane

This stage involves the formation of the carbon-germanium bonds through the Corey-Seebach reaction.

Reaction Scheme:

2 * [2-(4-methoxyphenyl)-1,3-dithiane] + 2 * n-BuLi → 2 * [2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane] 2 * [2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane] + Et₂GeCl₂ → Bis(2-(4-methoxyphenyl)-1,3-dithian-2-yl)diethylgermane + 2 * LiCl

Procedure:

-

Dissolve 2-(4-methoxyphenyl)-1,3-dithiane in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -20 °C to -40 °C).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the low temperature. The formation of the lithiated species is often indicated by a color change.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the anion.

-

In a separate flask, dissolve diethylgermanium dichloride in anhydrous THF under an inert atmosphere.

-

Slowly add the solution of diethylgermanium dichloride to the pre-formed lithiated dithiane solution at low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The crude bis(dithianyl)diethylgermane intermediate may be purified by column chromatography, though it is often used directly in the next step.

Step 3: Synthesis of this compound (Oxidative Deprotection)

The final step is the removal of the dithiane protecting groups to reveal the desired diketone.

Reaction Scheme:

Bis(2-(4-methoxyphenyl)-1,3-dithian-2-yl)diethylgermane + Oxidizing Agent → this compound

Procedure:

-

Dissolve the crude bis(dithianyl)diethylgermane from the previous step in a suitable solvent mixture, such as acetone (B3395972) and water.

-

Add an oxidizing agent. A common method involves the use of iodine (I₂) in the presence of calcium carbonate (CaCO₃) to buffer the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain this compound as a solid. A reported yield for this final product is 64%.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents and Product

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| p-Anisaldehyde | 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -1 |

| 1,3-Propanedithiol | Propane-1,3-dithiol | C₃H₈S₂ | 108.23 | -79 |

| Diethylgermanium Dichloride | Dichlorodiethylgermane | C₄H₁₀Cl₂Ge | 201.62 | -38 |

| This compound | [Diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone | C₂₀H₂₄GeO₄ | 401.00 | ~50 [1] |

Table 2: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Typical Solvents | Expected Yield |

| 1 | Dithiane Formation | p-Anisaldehyde, 1,3-Propanedithiol, Lewis/Brønsted acid catalyst | Dichloromethane | High |

| 2 | Lithiation & Coupling | 2-(4-methoxyphenyl)-1,3-dithiane, n-BuLi, Diethylgermanium dichloride | Tetrahydrofuran | Moderate to Good |

| 3 | Oxidative Deprotection | Bis(dithianyl)diethylgermane intermediate, I₂, CaCO₃ | Acetone/Water | ~64% |

Logical Relationships in the Corey-Seebach Reaction

The core of this synthesis lies in the umpolung of the carbonyl carbon's reactivity. The following diagram illustrates the logical flow of this key transformation.

Caption: Logical Flow of the Corey-Seebach Reaction for Umpolung.

This guide provides a detailed framework for the synthesis of this compound via the dithiane route. Researchers should note that the handling of organolithium reagents requires strict anhydrous and inert atmosphere techniques. The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

References

In-Depth Technical Guide: Photophysical Properties of Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a highly efficient photoinitiator utilized extensively in dental restorative materials and other photopolymerization applications. Its favorable photophysical characteristics, including strong absorption in the visible light spectrum, underpin its efficacy. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its absorption and photoinitiation mechanism. This document also outlines generalized experimental protocols for the characterization of such photoinitiators and presents a logical workflow for its photochemical activity.

Introduction

This compound is a germanium-based photoinitiator that undergoes a Norrish Type I cleavage upon exposure to light. This process generates reactive radical species that initiate polymerization. Its chemical structure, featuring two 4-methoxybenzoyl groups attached to a diethylgermanium core, is specifically designed for high molar absorptivity in the violet-blue region of the visible spectrum, making it compatible with common dental curing lights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | This compound |

| Synonym | Ivocerin® |

| CAS Number | 1207515-90-9 |

| Molecular Formula | C₂₀H₂₄GeO₄ |

| Molecular Weight | 401.0 g/mol |

| Appearance | Light yellowish solid |

| Melting Point | 47-50 °C[1] |

Photophysical Data

The photophysical properties of this compound are central to its function as a photoinitiator. Upon absorption of a photon, the molecule is promoted to an excited state, from which it undergoes cleavage to form radicals.

| Parameter | Value |

| Absorption Maximum (λₘₐₓ) | ~418 nm[2] |

| Absorption Range | 390–445 nm[2] |

| Molar Extinction Coefficient (ε) | ~711 L mol⁻¹ cm⁻¹ at 408 nm[3] |

| Quantum Yield of Decomposition (Φ) | 0.83[4] |

| Fluorescence Emission | Not reported in the reviewed literature |

| Phosphorescence Emission | Not reported in the reviewed literature |

| Excited-State Lifetime | Not reported in the reviewed literature |

Photochemical Mechanism and Signaling Pathway

The primary photochemical process for this compound is a Norrish Type I cleavage. This intramolecular fission of the carbon-germanium bond occurs from the excited triplet state of the molecule.

Caption: Photochemical activation and initiation pathway of this compound.

Experimental Protocols

Synthesis

While the specific, industrial synthesis of Ivocerin® is proprietary, a general approach for the synthesis of similar diacylgermanes involves a Corey-Seebach reaction. An alternative, more recent method for other diacylgermanes utilizes a multiple silyl (B83357) abstraction methodology, which is reported to have advantages in terms of group tolerance and toxicity of reagents[4].

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient.

Caption: Workflow for UV-Visible absorption spectroscopy.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., acetonitrile). Create a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum using a cuvette filled with the solvent. Measure the absorbance spectra of the sample solutions from approximately 200 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). According to the Beer-Lambert law (A = εcl), plot absorbance at λₘₐₓ versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of fluorescence spectra and the determination of the fluorescence quantum yield (Φf) using a relative method.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile similar to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of the solvent blank, the standard, and the sample solutions at the same excitation wavelength.

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Excited-State Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common technique for determining the fluorescence lifetime of excited states.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.

-

Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s).

Transient Absorption Spectroscopy

This technique is used to study the transient species formed after photoexcitation, such as triplet states and radicals.

Methodology:

-

Instrumentation: A pump-probe setup is used, where a strong "pump" pulse (e.g., from a nanosecond or femtosecond laser) excites the sample, and a weaker "probe" pulse, at a variable time delay, measures the change in absorbance.

-

Measurement: The change in absorbance of the probe light is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: The transient absorption spectra provide information about the absorption characteristics of the excited states and radical intermediates. The kinetics of the decay of these signals provide information about their lifetimes and reaction rates.

Conclusion

This compound is a highly effective photoinitiator due to its strong absorption in the visible light range and efficient Norrish Type I cleavage mechanism, leading to a high quantum yield of decomposition. While specific data on its emissive properties and excited-state lifetimes are not widely published, the established photochemistry of acylgermanes provides a solid framework for understanding its function. The experimental protocols outlined in this guide offer a basis for the detailed photophysical characterization of this and similar photoinitiator systems, which is crucial for the development and optimization of photopolymerizable materials in various scientific and industrial fields.

References

- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Properties of Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum and molar extinction coefficient of bis(4-methoxybenzoyl)diethylgermanium, a photoinitiator commonly known by its trade name, Ivocerin®. This document details the available quantitative data, outlines a representative experimental protocol for its spectroscopic analysis, and illustrates its mechanism of action.

Spectroscopic Data

This compound is a highly efficient photoinitiator used in dental composites and other photopolymerizable materials. Its effectiveness is largely determined by its absorption characteristics in the visible light spectrum. The key spectroscopic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Molar Mass | 401.02 g/mol | [1] |

| Absorption Maximum (λmax) | ~408 - 418 nm | [2][3] |

| Molar Extinction Coefficient at λmax (εmax) | ~711 L mol⁻¹ cm⁻¹ | [2] |

| Molar Extinction Coefficient at 385 nm (ε₃₈₅) | ~505 L mol⁻¹ cm⁻¹ | [2] |

| Absorption Range | Approximately 370 - 460 nm |

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound is characterized by a broad absorption band in the visible light region, which is attributed to the n–π* transition of the benzoyl chromophores. This absorption is crucial for the photo-induced cleavage of the Germanium-Carbon bond, initiating the polymerization process. The spectrum shows a significant absorption peak around 408-418 nm, enabling its activation by common dental curing lights.

Experimental Protocols

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials and Equipment:

-

This compound (Ivocerin®)

-

Spectrophotometric grade solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes with a defined path length (e.g., 1 cm)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed compound in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

-

Preparation of Serial Dilutions:

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption of the compound (e.g., 300 nm to 600 nm).

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of each of the prepared solutions in a quartz cuvette.

-

-

Data Analysis:

-

Plot the absorption spectra (absorbance vs. wavelength) for each concentration.

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (slope = ε × b, where b is the path length of the cuvette).

-

Mechanism of Action: Photoinitiation Pathway

This compound functions as a Type I photoinitiator. Upon absorption of light, the molecule undergoes α-cleavage to generate two radical species, which then initiate the polymerization of monomers.

Caption: Photoinitiation mechanism of this compound.

References

An In-depth Technical Guide to the Norrish Type I Cleavage Mechanism of Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin®, is a highly efficient photoinitiator that undergoes a Norrish Type I cleavage upon exposure to visible light. This process generates reactive radical species essential for initiating polymerization, particularly in dental restorative materials. This technical guide provides a comprehensive overview of the photochemical mechanism, supported by available quantitative data, detailed experimental protocols for its investigation, and visual representations of the underlying processes. The high quantum efficiency of radical formation and strong absorption in the visible spectrum make this compound a superior alternative to conventional photoinitiators like camphorquinone.

Introduction

This compound is a germanium-based photoinitiator that has garnered significant attention for its application in photopolymerization.[1][2] Its molecular structure, featuring two 4-methoxybenzoyl groups attached to a diethylgermanium core, is specifically designed for high photoreactivity in the visible light spectrum.[3] The primary photochemical process responsible for its initiating capability is the Norrish Type I cleavage, a homolytic scission of the carbon-germanium bond.[2][4] This guide delves into the intricate details of this mechanism.

Chemical Structure:

-

IUPAC Name: [diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone[5]

-

CAS Number: 1207515-90-9[6]

-

Molecular Formula: C₂₀H₂₄GeO₄[5]

-

Molecular Weight: 401.0 g/mol [5]

The Norrish Type I Cleavage Mechanism

The Norrish Type I reaction is a photochemical process that involves the α-cleavage of a carbonyl compound, leading to the formation of two radical intermediates.[4] In the case of this compound, the absorption of a photon excites the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state.[7] From either of these excited states, the molecule undergoes homolytic cleavage of the bond between the germanium atom and one of the carbonyl carbons.[2][3]

This α-scission results in the formation of a (4-methoxybenzoyl)diethylgermyl radical and a 4-methoxybenzoyl radical.[3] These highly reactive radical species are responsible for initiating the polymerization of monomers.[1][3]

Photophysical and Photochemical Properties

This compound exhibits strong absorption in the visible light spectrum, a crucial property for applications such as dental curing where deep penetration of light is required.[1][8]

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~408-418 nm | [3] |

| Absorption Range | 370 - 460 nm | [9] |

| Melting Point | ~50 °C | [3] |

| Solubility | Insoluble in water | [3] |

Experimental Protocols for Mechanistic Studies

The elucidation of the Norrish Type I cleavage mechanism of this compound relies on a suite of sophisticated spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-stage process. The first stage involves the metallation of a protected 4-methoxybenzaldehyde (B44291) using an organolithium reagent, such as n-butyl lithium. This is followed by a coupling reaction with dichlorodiethylgermane. The second stage involves the deprotection of the resulting intermediate to yield the final product with high purity (>96% by HPLC).[3]

Nanosecond Laser Flash Photolysis (LFP)

Objective: To detect and characterize the transient radical intermediates formed upon photoexcitation.

Methodology:

-

A solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or toluene) is prepared in a quartz cuvette.

-

The sample is excited with a short pulse of laser light, typically from a Nd:YAG laser, at a wavelength within the absorption band of the compound (e.g., 355 nm).

-

A continuous probe light from a xenon lamp is passed through the sample at a right angle to the excitation laser pulse.

-

The change in absorbance of the probe light as a function of time and wavelength is monitored using a monochromator and a fast detector (e.g., a photomultiplier tube).

-

The resulting transient absorption spectra provide information on the identity and kinetics of the generated radical species.

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) Spectroscopy

Objective: To directly observe and identify the paramagnetic radical intermediates.

Methodology:

-

A solution of this compound is placed in the resonant cavity of an EPR spectrometer.

-

The sample is irradiated with a laser pulse to generate the radical intermediates.

-

The EPR spectrum is recorded at various time delays after the laser flash.

-

The g-values and hyperfine coupling constants extracted from the TR-EPR spectra allow for the unambiguous identification of the germyl (B1233479) and benzoyl radicals.

Visualizing the Mechanism and Workflows

Norrish Type I Cleavage Pathway

Caption: The Norrish Type I cleavage pathway of this compound.

Experimental Workflow for Mechanistic Investigation

Caption: Workflow for the investigation of the Norrish Type I cleavage mechanism.

Conclusion

The Norrish Type I cleavage of this compound is a highly efficient photochemical reaction that forms the basis of its application as a photoinitiator. Upon absorption of visible light, the molecule undergoes a rapid α-scission to generate a germyl and a benzoyl radical, which subsequently initiate polymerization. The favorable photophysical properties, including a high quantum efficiency and strong absorption in the visible spectrum, make it a key component in modern photocurable materials, particularly in the field of dentistry. Further detailed quantitative studies on the primary photochemical processes of the isolated molecule will continue to refine our understanding and pave the way for the design of even more efficient photoinitiator systems.

References

- 1. dentistrytoday.com [dentistrytoday.com]

- 2. ivodent.hu [ivodent.hu]

- 3. cdn.vivarep.com [cdn.vivarep.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scispace.com [scispace.com]

- 8. operativedentistry [operative-dentistry.kglmeridian.com]

- 9. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Generation of Germyl Radicals from Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxybenzoyl)diethylgermanium (BMDG), commercially known as Ivocerin®, is a highly efficient Type I photoinitiator that generates germyl (B1233479) and benzoyl radicals upon exposure to visible light. This technical guide provides a comprehensive overview of the photochemical properties of BMDG, focusing on the generation of germyl radicals. It includes a summary of available quantitative data, detailed experimental protocols for radical generation and characterization, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and photomedicine, including drug development professionals exploring photoactivated therapeutic strategies.

Introduction

Acylgermanes represent a class of photoinitiators that have garnered significant interest due to their high reactivity and absorption in the visible light spectrum. This compound (BMDG) is a prominent member of this class, widely utilized in applications such as dental composites and 3D printing.[1] The efficacy of BMDG stems from its efficient photo-cleavage upon irradiation, leading to the formation of a germyl radical and two benzoyl radicals. These radicals can initiate free-radical polymerization or be harnessed for other chemical transformations. Understanding the fundamental photochemical processes, quantitative parameters, and experimental methodologies associated with germyl radical generation from BMDG is crucial for optimizing its existing applications and exploring new frontiers.

Photochemical Reaction Mechanism

Upon absorption of light, typically in the violet-to-blue region of the visible spectrum, this compound undergoes a Norrish Type I cleavage. The primary photochemical event is the homolytic scission of the germanium-acyl bond, yielding a diethyl(4-methoxybenzoyl)germyl radical and a 4-methoxybenzoyl radical.

The overall reaction can be depicted as follows:

Caption: Photochemical cleavage of this compound.

Quantitative Data

While specific quantitative data for this compound is often embedded in comparative studies, the following table summarizes typical parameters for acylgermane photoinitiators. It is important to note that the quantum yield and reactivity can be influenced by the solvent, monomer, and presence of oxygen.

| Parameter | Value/Range | Method of Determination | Reference |

| Molar Absorptivity (ε) | ~700 L mol⁻¹ cm⁻¹ at λₘₐₓ ~408 nm | UV-Vis Spectroscopy | [2] |

| Photobleaching Quantum Yield (Φ) | > 0.6 (for related diacylgermanes) | Steady-State Photolysis | [3] |

| Radical Generation | Efficiently generates germyl and benzoyl radicals | Time-Resolved EPR Spectroscopy | [1] |

Note: The quantum yield of photobleaching for a related diacylgermane, 4e, has been shown to be more efficient than Ivocerin® when irradiated with blue light (470 nm).[4] This indicates that while Ivocerin® is highly efficient, its quantitative performance can be benchmarked against other acylgermanes.

Experimental Protocols

Synthesis of this compound

While the detailed synthesis is proprietary and patented, a general approach for the synthesis of diacylgermanes involves the reaction of a germane (B1219785) precursor with an appropriate acylating agent. A plausible, though not explicitly confirmed for BMDG, synthetic route is the Corey-Seebach reaction.[4] However, a more modern and less toxic approach for related compounds involves a multiple silyl (B83357) abstraction methodology.[3][4]

Steady-State Photolysis (Photobleaching)

This experiment is crucial for determining the photobleaching quantum yield.

Objective: To measure the rate of disappearance of the photoinitiator upon irradiation.

Materials:

-

This compound (BMDG)

-

Solvent (e.g., toluene/methyl methacrylate (B99206) 1:1 v/v)[3]

-

UV-Vis Spectrophotometer

-

Light Source (e.g., LED with emission maximum at 385 nm or 470 nm)[3]

-

Quartz cuvette

-

Actinometer (e.g., ferrioxalate)

Procedure:

-

Prepare a solution of BMDG in the chosen solvent with an initial absorbance of approximately 0.7 at the irradiation wavelength.[3][5]

-

Degas the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes to remove oxygen, which can quench the excited state and react with the generated radicals.

-

Place the sealed cuvette in the UV-Vis spectrophotometer and record the initial absorption spectrum.

-

Irradiate the sample with the light source for defined time intervals.

-

After each irradiation interval, record the UV-Vis absorption spectrum.

-

Monitor the decrease in the absorbance at the characteristic absorption maximum of BMDG.

-

Determine the photon flux of the light source using a chemical actinometer under identical conditions.

-

The quantum yield of photobleaching (Φ) can be calculated from the rate of disappearance of BMDG and the measured photon flux.

Caption: Workflow for a photobleaching experiment.

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) Spectroscopy

TR-EPR is a powerful technique to directly observe and characterize the transient radical species generated upon photolysis.

Objective: To detect and identify the germyl and benzoyl radicals.

Experimental Setup:

-

Pulsed laser (e.g., Nd:YAG laser) for photoexcitation.[1]

-

X-band EPR spectrometer.[1]

-

Flow system to continuously supply fresh sample solution to the EPR cavity.[1][5]

-

Data acquisition system (e.g., digital oscilloscope).[1]

Procedure:

-

Prepare a solution of BMDG in a suitable solvent (e.g., toluene).[5]

-

Degas the solution thoroughly with argon.

-

The solution is continuously flowed through a flat quartz cell positioned inside the EPR cavity.[1][5]

-

The sample is irradiated with laser pulses.

-

The EPR signal is recorded at different time delays after the laser flash.

-

The magnetic field is scanned to obtain the full TR-EPR spectrum.

-

The g-factors and hyperfine coupling constants of the observed radicals are determined from the spectra, allowing for their identification.

Caption: Schematic of a time-resolved EPR experiment.

Laser Flash Photolysis (LFP)

LFP is used to study the kinetics of the transient species generated by the laser pulse.

Objective: To observe the transient absorption spectra of the germyl radicals and determine their reaction rate constants.

Experimental Setup:

-

Pulsed laser for excitation.

-

Monitoring light source (e.g., Xenon lamp).

-

Monochromator and detector (e.g., photomultiplier tube) to record the transient absorption changes at different wavelengths.

Procedure:

-

A degassed solution of BMDG is placed in a cuvette.

-

The solution is excited by a short laser pulse.

-

The change in absorbance is monitored over time at a specific wavelength.

-

By varying the wavelength, the transient absorption spectrum of the generated radicals can be constructed.

-

By adding a quenching agent (e.g., a monomer) at different concentrations, the rate constant for the reaction of the germyl radical with that agent can be determined from the change in the decay rate of the transient absorption signal.

Signaling Pathways and Logical Relationships

The generation and subsequent reactions of the germyl radical can be represented as a signaling pathway, which is particularly relevant in the context of photopolymerization.

Caption: Signaling pathway for photopolymerization initiated by BMDG.

Conclusion

This compound is a potent photoinitiator capable of efficiently generating germyl radicals upon visible light irradiation. This guide has provided an overview of the fundamental photochemical processes, a summary of relevant quantitative data for related compounds, and detailed experimental protocols for the characterization of the generated radicals. The provided workflows and diagrams offer a clear visual representation of the experimental and mechanistic aspects. For researchers and professionals in drug development, the principles of photo-induced radical generation from organogermanium compounds may open new avenues for targeted therapies and controlled release systems. Further research to precisely quantify the quantum yield and reaction kinetics specifically for BMDG will be invaluable for the continued development and application of this versatile photoinitiator.

References

- 1. unige.ch [unige.ch]

- 2. SYNTHON Chemicals Shop | this compound (Ivocerin®) | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]

- 3. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02091A [pubs.rsc.org]

- 4. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®) fundamental characteristics

An In-Depth Technical Guide on the Core Characteristics of Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commercially known as Ivocerin®, is a patented, germanium-based photoinitiator developed by Ivoclar Vivadent in collaboration with the Vienna University of Technology.[1][2] It represents a significant advancement in the field of dental restorative materials, particularly in the formulation of light-cured bulk-fill composites.[1] Unlike traditional photoinitiator systems like camphorquinone (B77051) (CQ)/amine, Ivocerin® is a Norrish Type I photoinitiator, offering high photoreactivity and the ability to cure thicker increments of composite material efficiently.[3][4] This technical guide provides a comprehensive overview of the fundamental characteristics of Ivocerin®, including its chemical and physical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Chemical and Physical Properties

Ivocerin® is a solid, intensely yellow-colored organic germanium compound that is not soluble in water.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value / Description |

| IUPAC Name | [diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |

| Synonyms | This compound, Diethylbis(4-methoxybenzoyl)germane |

| CAS Number | 1207515-90-9 |

| Molecular Formula | C₂₀H₂₄GeO₄ |

| Molecular Weight | 401.02 g/mol |

| Appearance | Intense yellow solid |

| Melting Point | Approx. 50°C |

| Solubility | Insoluble in water |

Mechanism of Action: Norrish Type I Photoinitiation

Ivocerin® functions as a Norrish Type I photoinitiator.[3] Upon absorption of light in the visible spectrum, the bond between the germanium atom and the carbonyl groups undergoes homolytic cleavage. This unimolecular fragmentation process generates at least two highly reactive free radicals: a benzoyl radical and a germyl (B1233479) radical.[4][6] These radicals directly initiate the polymerization of methacrylate (B99206) monomers in the resin matrix without the need for a co-initiator, such as an amine.[1][4] This direct cleavage mechanism contributes to its high efficiency and photoreactivity.[1]

Absorption Spectrum and Photoreactivity

Ivocerin® exhibits strong absorption in the violet-to-blue region of the visible light spectrum, with an absorption range cited between 370 nm and 460 nm.[2] Its absorption maximum (λₘₐₓ) is at 418 nm.[1][4] This absorption profile makes it highly compatible with common dental light-curing units (halogen and LED), which typically emit light in the blue range.

A key characteristic of Ivocerin® is its high photoreactivity, which is attributed to a high quantum efficiency and a high molar extinction coefficient.[1][4] The quantum efficiency of light-induced cleavage for a closely related dibenzoyldiethylgermane compound was determined to be 0.85, which is significantly higher than that of traditional camphorquinone-amine systems (below 0.10).[2] This means that a much higher fraction of absorbed photons leads to the generation of polymerizing radicals, resulting in a more efficient and rapid cure.[1][2] Due to its high molar extinction coefficient, a lower concentration of Ivocerin® is required to achieve comparable or superior mechanical properties and depth of cure compared to CQ.[2][4]

| Photoinitiator | Type | Absorption Max (λₘₐₓ) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Co-initiator Required |

| Ivocerin® | Norrish Type I | 418 nm[1][4] | High (Specific value not public)[4] | High (0.85 for related compound)[2] | No[1][4] |

| Camphorquinone (CQ) | Norrish Type II | ~468 nm[4] | Low (~33 L/mol·cm)[4] | Very Low (~0.07)[1] | Yes (Amine)[4] |

| Lucirin® TPO | Norrish Type I | ~381-400 nm[4] | Moderate | High | No[1] |

| BAPO (Irgacure 819) | Norrish Type I | ~370 nm | High (~870 L/mol·cm)[4] | High (5x higher than CQ)[4] | No[4] |

Applications in Dental Materials

The primary application of Ivocerin® is as a "polymerization booster" in light-cured dental composites, especially bulk-fill materials like Tetric EvoCeram® Bulk Fill.[1][6] Its high photoreactivity allows for a significantly increased depth of cure, enabling the placement and thorough polymerization of composite increments up to 4 mm thick, compared to the standard 2 mm for conventional composites.[1] This simplifies and accelerates the restorative procedure for dentists.

Advantages in dental composites include:

-

Increased Depth of Cure: Allows for bulk-filling techniques, saving clinical time.[1]

-

High Degree of Conversion: Leads to improved mechanical properties and biocompatibility of the final restoration.[2] A luting cement containing Ivocerin demonstrated a degree of conversion of approximately 87%.[2][4]

-

Excellent Bleaching Properties: Ivocerin® undergoes photobleaching, losing its intense yellow color upon light exposure, which results in restorations with high color stability.[1]

-

Amine-Free Formulations: As a Type I initiator, it does not require an amine co-initiator, which prevents the yellowing associated with amine oxidation over time and avoids interactions with acidic monomers in adhesive systems.[5]

Detailed Experimental Protocols

Protocol for Determining Degree of Conversion (DC) via FTIR Spectroscopy

This protocol is based on the methodology used to evaluate resin cements containing Ivocerin®.[2]

-

Sample Preparation:

-

Dispense the uncured composite material into a standardized mold (e.g., 2 mm diameter, 1 mm thick) on an Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer.

-

Cover the sample with a Mylar strip to prevent the formation of an oxygen-inhibited layer.

-

-

Initial Spectrum Acquisition (Uncured):

-

Record the FTIR spectrum of the uncured material. Collect at least 16 scans at a resolution of 4 cm⁻¹.

-

Identify the absorbance peak for the aliphatic carbon-carbon double bonds (C=C) at approximately 1638 cm⁻¹.

-

Identify the absorbance peak for the aromatic carbon-carbon double bonds (C=C) at approximately 1608 cm⁻¹, which serves as a stable internal standard as it does not participate in the polymerization.

-

-

Photopolymerization:

-

Light-cure the sample directly on the ATR crystal using a dental curing unit (e.g., >1000 mW/cm²) for a specified time (e.g., 40 seconds). If evaluating depth of cure, a ceramic or composite disc of known thickness can be placed over the sample before curing.

-

-

Final Spectrum Acquisition (Cured):

-

Immediately after curing, record the FTIR spectrum of the polymerized sample using the same parameters as the initial scan.

-

-

Calculation of Degree of Conversion:

-

Calculate the ratio of the aliphatic to aromatic peak heights for both the uncured and cured states.

-

Use the following formula to determine the Degree of Conversion (%DC): %DC = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100

-

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This is a representative protocol for testing eluates from Ivocerin®-containing composites, based on standard methodologies for dental materials.

-

Cell Culture:

-

Culture a suitable cell line, such as human gingival fibroblasts (HGFs) or L-929 mouse fibroblasts, in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

-

-

Preparation of Composite Eluates:

-

Prepare standardized disc-shaped samples of the cured composite material.

-

Immerse the samples in the cell culture medium at a standardized surface area-to-volume ratio (e.g., 3 cm²/mL).

-

Incubate for 24 hours at 37°C to allow leachable components to diffuse into the medium, creating the eluate.

-

-

Cell Seeding and Exposure:

-

Seed the cells into a 96-well plate at a density of approximately 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Remove the culture medium and replace it with the prepared composite eluates. Include a negative control (fresh medium) and a positive control (e.g., phenol (B47542) solution).

-

Incubate the cells with the eluates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the exposure period, remove the eluates from the wells.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Calculate cell viability as a percentage relative to the negative control: % Viability = (Absorbance of Sample / Absorbance of Negative Control) x 100

-

Studies have shown that Ivocerin® exhibits low cytotoxicity and no mutagenic effects.[4]

-

Synthesis of this compound

The synthesis of Ivocerin® is a patented, two-stage process.[5]

-

Stage 1: Grignard Reaction: The first stage involves the reaction of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, with diethyldichlorogermane. This reaction substitutes the chlorine atoms on the germanium with the 4-methoxyphenyl (B3050149) groups.

-

Stage 2: Oxidation: The intermediate product from the first stage is then oxidized to form the final this compound. This step introduces the carbonyl groups that are critical for its function as a photoinitiator.

The resulting Ivocerin® can be purified to a high level (>96% as determined by HPLC).[1]

Quantitative Data Summary

The use of Ivocerin® significantly impacts the final properties of dental restorative materials.

Table 7.1: Degree of Conversion and Mechanical Properties of Composites with Different Initiators

| Material / Initiator System | Degree of Conversion (%) | Vickers Hardness (HV) | Flexural Strength (MPa) |

| Resin Cement with Ivocerin® (Variolink Esthetic) | 87.18 ± 2.90[2] | 47.71 ± 1.01[2] | - |

| Composite with CQ and Ivocerin® (Tetric EvoCeram PowerFill) | - | 54.27 ± 4.10[1] | 79.30 ± 14.37[1] |

| Composite with CQ only (Filtek Ultimate) | - | 93.82 ± 17.44[1] | 87.32 ± 19.03[1] |

| Resin Cement with CQ/Amine (Variolink N) | 44.55 ± 4.33[2] | 34.70 ± 0.78[2] | - |

Note: Direct comparison is complex as material properties also depend heavily on monomer and filler composition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel photoinitiator like Ivocerin®.

Conclusion

This compound (Ivocerin®) is a highly efficient Norrish Type I photoinitiator that has enabled significant advancements in dental composite technology. Its high quantum efficiency, strong absorption in the visible light range, and ability to initiate polymerization without a co-initiator contribute to its superior performance over traditional systems. These characteristics allow for the formulation of bulk-fill composites with an increased depth of cure, high degree of conversion, and excellent color stability, ultimately improving the efficiency and quality of dental restorations. The low cytotoxicity profile further enhances its suitability as a key component in modern biocompatible dental materials.

References

- 1. ivodent.hu [ivodent.hu]

- 2. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.vivarep.com [cdn.vivarep.com]

- 6. ivodent.hu [ivodent.hu]

In-depth Technical Guide on the Solubility of Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Bis(4-methoxybenzoyl)diethylgermanium, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed, generalized experimental protocol for its determination. This guide also presents a predictive solubility profile based on the compound's chemical structure and available qualitative information, along with a structured table for data presentation and a visual workflow of the experimental protocol.

Introduction and Predicted Solubility Profile

This compound, also known as Ivocerin®, is an organogermanium compound utilized as a photoinitiator in dental composites. An extensive review of scientific literature reveals a notable absence of specific quantitative data on its solubility in common organic solvents. However, based on its molecular structure—comprising a central germanium atom bonded to two ethyl groups and two 4-methoxybenzoyl groups—a qualitative prediction of its solubility can be inferred. The presence of non-polar ethyl groups and larger, more polar 4-methoxybenzoyl moieties suggests that the compound will exhibit a nuanced solubility profile. It is expected to be more soluble in moderately polar to non-polar organic solvents.

Qualitative information suggests that the closely related compound, di(4-methoxybenzoyl)diethylgermane, is stable in methyl methacrylate (B99206) (MMA), implying good solubility in this monomer. Conversely, its degradation in chloroform (B151607) and benzene (B151609) suggests at least some degree of solubility in these solvents. Organogermanium compounds, in general, tend to be soluble in solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and toluene.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not publicly available. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Acetone | C₃H₆O | Polar aprotic | 25 | |||

| Acetonitrile | C₂H₃N | Polar aprotic | 25 | |||

| Benzene | C₆H₆ | Non-polar | 25 | |||

| Chloroform | CHCl₃ | Polar aprotic | 25 | |||

| Dichloromethane | CH₂Cl₂ | Polar aprotic | 25 | |||

| Diethyl Ether | C₄H₁₀O | Non-polar | 25 | |||

| Dimethyl Sulfoxide | C₂H₆OS | Polar aprotic | 25 | |||

| Ethanol | C₂H₅OH | Polar protic | 25 | |||

| Ethyl Acetate | C₄H₈O₂ | Moderately polar | 25 | |||

| Hexane | C₆H₁₄ | Non-polar | 25 | |||

| Methanol | CH₃OH | Polar protic | 25 | |||

| Tetrahydrofuran | C₄H₈O | Polar aprotic | 25 | |||

| Toluene | C₇H₈ | Non-polar | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Screw-cap vials

-

Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that saturation is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight is achieved.

-

The mass of the dissolved solute is the difference between the final weight of the vial with the dried residue and the initial weight of the empty vial.

-

-

Chromatographic Method (HPLC-UV):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the absorbance at a specific wavelength (λmax) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of solute / volume of solvent) x 100

-

mol/L: (moles of solute / volume of solution in L)

-

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the generalized shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination via the shake-flask method.

A Technical Guide to the Thermal Stability and Storage of Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and appropriate storage conditions for the photoinitiator Bis(4-methoxybenzoyl)diethylgermanium, also known under the trade name Ivocerin®. This document synthesizes available data to ensure the integrity and optimal performance of this compound in research and development settings.

Physicochemical and Thermal Properties

This compound is a solid organogermanium compound widely utilized as a photoinitiator in free radical polymerization, particularly in applications requiring high efficiency and biocompatibility.[1][2] An understanding of its thermal properties is critical to prevent degradation and ensure consistent performance.

Summary of Thermal Data

The thermal stability of this compound has been characterized by its melting point and decomposition temperature. While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the pure compound is not extensively published, the available information provides a clear threshold for handling and storage.

| Parameter | Value | Source |

| Melting Point | 47-50 °C | CAS Common Chemistry |

| Decomposition Temperature | > 70 °C | SYNTHON Chemicals SDS[3] |

| Hazardous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Germanium Oxides (GeOₓ) | SYNTHON Chemicals SDS[3] |

| Hazardous Reactions | Potential for hazardous polymerization | SYNTHON Chemicals SDS[3] |

Note: The decomposition temperature indicates the point at which the substance begins to chemically break down. For optimal stability, it is recommended to store the compound well below this temperature.

Recommended Storage and Handling Conditions

Proper storage is essential to maintain the chemical integrity and photoinitiating efficiency of this compound. The primary factors to control are temperature, light, and atmospheric conditions.

General Storage Recommendations

Based on safety data sheets and general best practices for photoinitiators, the following conditions are recommended:

-

Temperature: Store in a cool, dry place.[3] Refrigeration is advisable, but freezing should be evaluated to prevent phase separation or moisture condensation upon removal.

-

Light: Protect from light at all times.[3] The compound is a photoinitiator and can be activated by exposure to UV and visible light, leading to degradation or unintended polymerization. Use amber vials or store containers in the dark.

-

Atmosphere: Keep the container tightly closed and in a well-ventilated area.[3] This prevents contamination and exposure to moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[3]

The following diagram outlines a logical workflow for determining appropriate storage conditions.

Caption: Decision workflow for ensuring proper storage of the compound.

Experimental Protocols for Thermal Stability Assessment

While specific TGA/DSC data for pure this compound is not publicly available, researchers can assess its thermal stability using standard analytical techniques. The following are generalized protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the onset of thermal decomposition.

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into an alumina (B75360) or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

The onset of decomposition is typically identified as the temperature at which a significant mass loss begins (e.g., 5% mass loss).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a TGA experiment.

Caption: General experimental workflow for thermogravimetric analysis (TGA).

Conclusion

This compound exhibits good thermal stability for its intended use as a photoinitiator, with a decomposition temperature above 70 °C.[3] However, its sensitivity to heat and light necessitates strict adherence to proper storage conditions—specifically, storage in a cool, dry, and dark environment with a tightly sealed container.[3] Researchers can verify the stability of their samples and determine precise decomposition kinetics by employing standard thermal analysis techniques such as TGA and DSC. Following these guidelines will ensure the compound's reliability and performance in sensitive applications.

References

Unveiling the Efficiency of Radical Generation: A Technical Guide to the Quantum Yield of Bis(4-methoxybenzoyl)diethylgermanium

For Researchers, Scientists, and Drug Development Professionals